molecular formula C18H16FN3O4 B8492702 1h-Indazole-1-carboxylic acid,3-(3-fluorophenyl)-5-nitro-,1,1-dimethylethyl ester CAS No. 473416-23-8

1h-Indazole-1-carboxylic acid,3-(3-fluorophenyl)-5-nitro-,1,1-dimethylethyl ester

Cat. No. B8492702
CAS RN: 473416-23-8
M. Wt: 357.3 g/mol
InChI Key: PKCHZYGZIBOIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indazole-1-carboxylic acid,3-(3-fluorophenyl)-5-nitro-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C18H16FN3O4 and its molecular weight is 357.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indazole-1-carboxylic acid,3-(3-fluorophenyl)-5-nitro-,1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indazole-1-carboxylic acid,3-(3-fluorophenyl)-5-nitro-,1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

473416-23-8

Product Name

1h-Indazole-1-carboxylic acid,3-(3-fluorophenyl)-5-nitro-,1,1-dimethylethyl ester

Molecular Formula

C18H16FN3O4

Molecular Weight

357.3 g/mol

IUPAC Name

tert-butyl 3-(3-fluorophenyl)-5-nitroindazole-1-carboxylate

InChI

InChI=1S/C18H16FN3O4/c1-18(2,3)26-17(23)21-15-8-7-13(22(24)25)10-14(15)16(20-21)11-5-4-6-12(19)9-11/h4-10H,1-3H3

InChI Key

PKCHZYGZIBOIAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4.5 g of tert-butyl 3-bromo-5-nitro-1H-1-indazolecarboxylate in 20 ml N,N-dimethylformamide were added 2.8 g of 3-fluorophenylboronic aid, 0.16 g of 2-(di-tert-butylphosphino)biphenyl, 60 mg of palladium acetate and 2.31 g of potassium fluoride, and the mixture was heated at 50° C. for two days. To the reaction mixture was added water and the mixture was extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was purified and separated by silica gel column chromatography (ethyl acetate:hexane=1:15), and then recrystallized from diisopropyl ether-hexane, to give 2.2 g of the title compound as a colorless powder.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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